molecular formula C19H21BO3 B8158139 Phenyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanone

Phenyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanone

Cat. No.: B8158139
M. Wt: 308.2 g/mol
InChI Key: MKPHSYVMJDPYTP-UHFFFAOYSA-N
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Description

Phenyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanone is an organoboron compound widely used in organic synthesis. It features a boron atom within a dioxaborolane ring, which is attached to a phenyl group. This compound is notable for its stability and reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanone typically involves the reaction of phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction proceeds as follows:

    Reaction of Phenylboronic Acid with Pinacol:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.

Chemical Reactions Analysis

Types of Reactions: Phenyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: Converts the boron center to boronic acid derivatives.

    Reduction: Reduces the carbonyl group to alcohols.

    Substitution: Involves the replacement of the boron group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂), sodium perborate (NaBO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Grignard reagents, organolithium compounds

Major Products:

    Oxidation: Phenylboronic acid derivatives

    Reduction: Phenyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanol

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Phenyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanone is utilized in numerous scientific research fields:

    Chemistry: As a building block in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

    Biology: In the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: As an intermediate in the development of drugs targeting specific enzymes and receptors.

    Industry: In the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

Phenyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanone is compared with other boron-containing compounds, such as:

    Phenylboronic Acid: Lacks the dioxaborolane ring, making it less stable and reactive.

    Pinacolborane: Contains a similar boron center but differs in its reactivity and applications.

Uniqueness: The presence of the dioxaborolane ring in this compound imparts unique stability and reactivity, distinguishing it from other boron compounds.

Comparison with Similar Compounds

  • Phenylboronic Acid
  • Pinacolborane
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

Properties

IUPAC Name

phenyl-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BO3/c1-18(2)19(3,4)23-20(22-18)16-13-9-8-12-15(16)17(21)14-10-6-5-7-11-14/h5-13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPHSYVMJDPYTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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